molecular formula C6H10F3NO B6162255 [2-(trifluoromethyl)oxolan-3-yl]methanamine, Mixture of diastereomers CAS No. 1936224-76-8

[2-(trifluoromethyl)oxolan-3-yl]methanamine, Mixture of diastereomers

Cat. No.: B6162255
CAS No.: 1936224-76-8
M. Wt: 169.1
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Description

[2-(Trifluoromethyl)oxolan-3-yl]methanamine, a mixture of diastereomers, is a compound of significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(trifluoromethyl)oxolan-3-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of [2-(trifluoromethyl)oxolan-3-yl]methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)oxolan-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the conditions and reagents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the oxolane ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(trifluoromethyl)oxolan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making [2-(trifluoromethyl)oxolan-3-yl]methanamine a valuable scaffold for developing new drugs.

Medicine

In medicine, derivatives of [2-(trifluoromethyl)oxolan-3-yl]methanamine are investigated for their therapeutic potential. These compounds may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, [2-(trifluoromethyl)oxolan-3-yl]methanamine is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring high chemical and thermal stability.

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity. The oxolane ring and methanamine group contribute to the overall molecular conformation, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    [2-(Trifluoromethyl)oxolan-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [2-(Trifluoromethyl)oxolan-3-yl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    [2-(Trifluoromethyl)oxolan-3-yl]methyl chloride: Features a chloride group instead of a methanamine group.

Uniqueness

[2-(Trifluoromethyl)oxolan-3-yl]methanamine is unique due to the combination of the trifluoromethyl group, oxolane ring, and methanamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The trifluoromethyl group enhances metabolic stability and bioavailability, while the oxolane ring provides structural rigidity and the methanamine group offers opportunities for further functionalization.

Properties

CAS No.

1936224-76-8

Molecular Formula

C6H10F3NO

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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